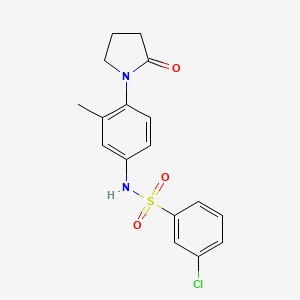

![molecular formula C6H14N2O2 B2890202 [3-(Aminomethyl)morpholin-3-yl]methanol CAS No. 2044745-56-2](/img/structure/B2890202.png)

[3-(Aminomethyl)morpholin-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

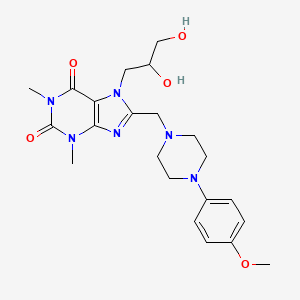

“[3-(Aminomethyl)morpholin-3-yl]methanol” is an organic compound with the chemical formula C6H14N2O2 . It has a molecular weight of 146.19 . The compound appears as an oil .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H14N2O2/c7-3-6(4-9)5-10-2-1-8-6/h8-9H,1-5,7H2" . The compound’s structure includes a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Physical and Chemical Properties Analysis

“this compound” is an oil . It should be stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Lipid Dynamics and Solvent Effects

Research by Nguyen et al. (2019) highlights methanol's role as a solubilizing agent impacting lipid dynamics in biological and synthetic membranes, pertinent to studies involving [3-(Aminomethyl)morpholin-3-yl]methanol derivatives. The study demonstrates methanol's ability to enhance lipid transfer and flip-flop kinetics, which has implications for understanding cell membrane stability and protein functionality in biological systems (Nguyen et al., 2019).

Synthetic Chemistry Innovations

Marlin (2017) describes the stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides, illustrating a methodology for creating morpholine derivatives with potential pharmaceutical applications. This process involves a one-pot oxazolidinone formation and subsequent cyclisation to form the morpholine ring, showcasing innovative approaches to synthesizing complex morpholine structures (Marlin, 2017).

Catalysis and Heterocyclic Synthesis

Phillips et al. (2008) report on the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones, producing unusual morpholinone heterocycles. This research contributes to the development of new catalytic strategies for synthesizing morpholine derivatives with high stereoselectivity, relevant for pharmaceutical synthesis (Phillips et al., 2008).

Nanoparticle Synthesis and Material Science

Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound, including a morpholine derivative, as a reducing and stabilizing agent for preparing zinc nanoparticles. This application underscores the versatility of morpholine derivatives in facilitating nanomaterial synthesis, offering insights into the preparation of nanoparticles with specific morphologies and characteristics (Pushpanathan & Kumar, 2014).

Molecular Structure and Drug Design

Goh et al. (2010) explored the crystal structure of a complex containing a morpholinomethyl moiety, providing valuable information for drug design and molecular engineering. The detailed analysis of molecular conformations and interactions aids in the understanding of how morpholine derivatives can be structured for optimal activity in medicinal chemistry (Goh et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

[3-(aminomethyl)morpholin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-3-6(4-9)5-10-2-1-8-6/h8-9H,1-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYDJPONGQAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

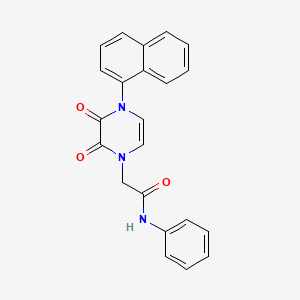

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

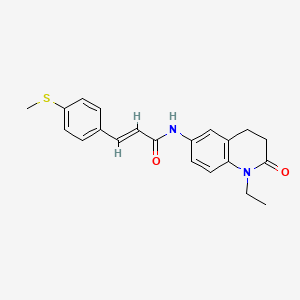

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

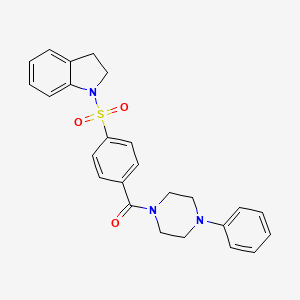

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)

![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)